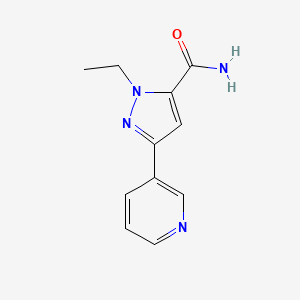

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-3-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)6-9(14-15)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZGYTAJTUVXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Formation of the pyrazole core with appropriate substitution,

- Introduction of the pyridin-3-yl substituent at the 3-position,

- Alkylation at the N1 position with an ethyl group,

- Conversion of the carboxylate or ester group at the 5-position into a carboxamide.

Preparation of Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate

A key intermediate in the synthesis is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which can be prepared by oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in an acetonitrile system using potassium persulfate as an oxidizing agent and sulfuric acid as a catalyst. The yield reported for this oxidation step is approximately 75-80%.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | Potassium persulfate (1.3–1.7 eq), H2SO4, acetonitrile, heat | 75-80% |

The oxidizing agent is selected from a group including hydrogen peroxide, organic peroxides, potassium persulfate, sodium persulfate, ammonium persulfate, potassium monopersulfate, sodium monopersulfate, and potassium permanganate, with potassium persulfate being preferred.

Alkylation of Pyrazole Nitrogen (N1 Position)

The alkylation of pyrazole nitrogen to introduce the ethyl group can be achieved by reacting pyrazole-5-carboxylate esters with alkylating agents such as ethyl bromide in the presence of sodium in absolute alcohol. This method is known for preparing 1-alkyl-pyrazole-5-carboxylic acid esters.

- Alkylation is performed on pyrazole-3-carboxylic acid esters.

- Alkylating agents include alkyl halides (e.g., ethyl bromide).

- The reaction is conducted in absolute alcohol with sodium as a base.

- This method may produce mixtures of isomers requiring chromatographic separation.

Conversion of Ester to Carboxamide Group

The conversion of the carboxylate ester group at the 5-position to the carboxamide is typically achieved via amidation reactions. This can involve:

- Activation of the ester or acid group using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) with N-hydroxybenzotriazole (HOBT) as an additive,

- Reaction with ammonia or amines to form the carboxamide.

For example, in related pyrazole-3-carboxamide derivatives, a common intermediate was acylated using EDCI/HOBT in anhydrous DMF, followed by purification to yield the carboxamide product.

Reduction and Catalytic Steps

Reduction steps are employed in some synthetic routes to convert nitro groups to amides or amines using hydrazine hydrate in the presence of iron(III) oxide hydroxide catalyst under reflux in ethanol. The catalyst is recyclable and provides high yields within 2 hours.

Summary Table of Preparation Steps

Research Findings and Notes

- The oxidation step using potassium persulfate is critical for preparing the pyrazole intermediate with high yield and purity.

- Alkylation methods must be carefully controlled to avoid isomer mixtures, which complicate purification.

- Amidation using carbodiimide coupling agents is a widely accepted method for converting esters to amides in pyrazole derivatives.

- Catalytic reduction using hydrazine hydrate and FeO(OH)/C catalyst is efficient and environmentally favorable due to catalyst recyclability.

- The synthetic routes are adaptable for various substitutions on the pyrazole and pyridine rings, facilitating the preparation of diverse analogs.

Chemical Reactions Analysis

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.

Common Reagents and Conditions: Reagents like sodium hydride, dimethylformamide, and acetic acid are commonly used in these reactions.

Scientific Research Applications

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table compares 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide with analogous pyrazole derivatives, emphasizing substituent variations and their implications:

Insecticidal Activity

- This compound serves as a precursor in synthesizing N-pyridylpyrazole thiazole derivatives, which exhibit potent insecticidal activity against Aphis craccivora (LC₅₀ = 12.7 μg/mL) .

- In contrast, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide (CAS 2098041-18-8) was discontinued, suggesting inferior performance in preliminary bioassays .

Pharmacological Potential

- The trifluoromethyl-substituted analogue (N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) demonstrated improved pharmacokinetic properties in early-stage drug development, with a molecular weight of 250.22 g/mol and ≥95% purity .

- Hybrid derivatives like ethyl 3-(1-(3-methyl-4-...-1H-pyrazole-5-carboxylate (MW 450.20) have been tested for kinase inhibition, though specific activity data remain proprietary .

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a pyridinyl group, contributing to its unique properties. Its molecular formula is , and it has a molecular weight of approximately 220.24 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound.

- Substitution with Pyridinyl Group : The introduction of the pyridinyl group is achieved through nucleophilic substitution reactions.

- Carboxamide Formation : The carboxamide functionality is introduced via amidation reactions with appropriate carboxylic acid derivatives.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity against various cancer cell lines. For instance, research indicates that this compound can inhibit the proliferation of lung, colorectal, and prostate cancer cells.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 15.2 | |

| Colorectal Cancer | HCT116 | 12.8 | |

| Prostate Cancer | PC3 | 10.5 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : This compound has been shown to induce apoptosis in cancer cells, leading to decreased cell viability.

- Targeting Specific Pathways : It may interact with various molecular targets involved in cancer progression, including signaling pathways related to cell cycle regulation and apoptosis.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent.

Toxicological Evaluation

In vivo studies assessing the acute toxicity of the compound revealed an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development in clinical settings .

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step route involving: (i) Condensation of ethyl 3-aminopyrazole-5-carboxylate with pyridin-3-yl aldehyde under acidic conditions to form the pyrazole core. (ii) Subsequent alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group. (iii) Hydrolysis of the ester to the carboxylic acid, followed by coupling with an appropriate amine using HATU or EDC as activating agents .

- Purity Optimization : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (e.g., δ 8.6–8.7 ppm for pyridine protons) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include pyridine protons (δ ~8.5–9.0 ppm), ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), and carboxamide NH (δ ~10–11 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at m/z ~257.3).

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water and analyze (e.g., monoclinic system, space group P2₁/n) as demonstrated for analogous pyrazole carboxamides .

Q. What solvent systems are suitable for solubility and stability testing?

- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–8). Limited solubility in non-polar solvents (e.g., hexane) is expected due to the polar carboxamide and pyridine groups.

- Stability : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity). Stabilize with antioxidants (e.g., BHT) if needed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach : (i) Synthesize analogs with modifications to the ethyl group (e.g., longer alkyl chains, cyclic substituents) or pyridine ring (e.g., halogenation, methoxy groups). (ii) Evaluate in vitro activity (e.g., enzyme inhibition assays) and correlate with logP values (HPLC-derived) to assess hydrophobicity-activity trends. (iii) Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, as shown for pyrazole-based inhibitors .

Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Troubleshooting :

- Verify compound integrity post-assay (HPLC/NMR) to rule out degradation.

- Standardize assay conditions (e.g., buffer pH, incubation time).

- Compare with positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

- Models :

- PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma samples at intervals (0–24 hr) and quantify via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability.

- Toxicity : Conduct acute toxicity tests in rodents (OECD 423) and genotoxicity assays (Ames test). Monitor hepatic/kidney function markers (e.g., ALT, creatinine) .

Q. How can molecular interactions with target proteins be validated experimentally?

- Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (kₐ, kd).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with pyridine nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.